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Compound of Interest

Compound Name: 1-Cyclopentylpropan-1-amine

CAS No.: 1178925-64-8

Cat. No.: B2366658

Get Quote

Abstract
This technical guide provides a comprehensive analysis of 1-Cyclopentylpropan-1-amine
(CAS: 1178925-64-8), a critical aliphatic amine intermediate used in the synthesis of

pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically NK1 and

CCR2 antagonists. This document details its physicochemical profile, validated synthetic

methodologies, reactivity kinetics, and medicinal chemistry applications.[1] It serves as a

reference for researchers requiring high-purity synthesis and functionalization of this steric-

heavy pharmacophore.

Part 1: Chemical Identity & Physicochemical
Profile[3][4]
1-Cyclopentylpropan-1-amine is a primary amine featuring a cyclopentyl ring directly

attached to the

-carbon of a propyl chain. This structural arrangement introduces significant steric bulk
adjacent to the nitrogen center, influencing both its nucleophilicity and its interaction with
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biological binding pockets.

Table 1: Physicochemical Specifications
Property Value / Description Note

IUPAC Name 1-Cyclopentylpropan-1-amine

Also:

-

ethylcyclopentanemethanamin

e

CAS Registry 1178925-64-8 (Racemic) (R)-isomer: 1270150-25-8

Molecular Formula

C

H

N

Molecular Weight 127.23 g/mol

Appearance Colorless to pale yellow liquid Amine odor

Boiling Point 168–172 °C (Predicted) @ 760 mmHg

Density 0.89 ± 0.05 g/cm³

pKa (Conjugate Acid) ~10.5
Typical for

-branched primary amines

LogP 2.42
Lipophilic; blood-brain barrier

penetrant

Solubility Soluble in DCM, MeOH, Et2O Sparingly soluble in water

Part 2: Synthetic Methodologies
The synthesis of 1-Cyclopentylpropan-1-amine is non-trivial due to the need to control the

reduction of the sterically hindered imine intermediate. Two primary routes are validated for

laboratory and scale-up contexts.[2]
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Method A: Reductive Amination of 1-Cyclopentylpropan-
1-one (Preferred)
This method is preferred for its mild conditions and avoidance of organometallic reagents in the

final step, allowing for better functional group tolerance.

Precursor Synthesis: The ketone intermediate, 1-cyclopentylpropan-1-one (CAS 27042-01-9),

is synthesized via Friedel-Crafts acylation of cyclopentene with propionyl chloride or Grignard

addition of ethylmagnesium bromide to cyclopentanecarbonitrile followed by hydrolysis.

Protocol:

Imine Formation: Charge a reaction vessel with 1-cyclopentylpropan-1-one (1.0 eq) and

ammonium acetate (10.0 eq) in anhydrous methanol.

Reduction: Add sodium cyanoborohydride (NaCNBH

, 1.5 eq) portion-wise at 0°C.

Reaction: Stir at ambient temperature for 12–24 hours. Monitor consumption of ketone via

TLC/LC-MS.

Workup: Quench with 1N HCl (to pH < 2) to decompose excess hydride. Basify with NaOH to

pH > 12. Extract with dichloromethane (DCM).

Purification: Distillation under reduced pressure or amine-functionalized silica

chromatography.

Method B: Grignard Addition to Propionitrile
This route constructs the carbon skeleton and amine functionality in a streamlined sequence

but requires strict anhydrous conditions.

Protocol:

Grignard Formation: Generate Cyclopentylmagnesium bromide (CyMgBr) from

bromocyclopentane and Mg turnings in dry THF.
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Addition: Cool CyMgBr (1.2 eq) to 0°C. Add propionitrile (1.0 eq) dropwise.

Imine Salt Formation: Reflux for 4 hours to ensure formation of the metallo-imine

intermediate (

).

Reduction (In-Situ): Cool to 0°C. Cannulate the mixture into a suspension of Lithium

Aluminum Hydride (LiAlH

, 2.0 eq) in THF.

Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.

Synthetic Workflow Visualization
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Figure 1: Comparative synthetic pathways for 1-Cyclopentylpropan-1-amine showing the

Grignard route (top) and Reductive Amination route (bottom).

Part 3: Reactivity & Functionalization
Nucleophilicity & Sterics
The amino group in 1-Cyclopentylpropan-1-amine is attached to a secondary carbon (
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-branched). The adjacent cyclopentyl ring acts as a "steric wall," reducing the rate of
nucleophilic attack compared to linear amines (e.g., octylamine).

Implication: When coupling with sterically hindered electrophiles (e.g., tertiary acid

chlorides), higher temperatures or stronger bases (e.g., DIPEA) and catalysts (DMAP) are

required.

Key Derivatizations
Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA to form lipophilic amides.

Isocyanate Formation: Treatment with triphosgene yields the isocyanate, a versatile

intermediate for urea synthesis.

Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, common in GPCR

antagonist scaffolds.

1-Cyclopentylpropan-1-amine

Amide Derivative
(Peptide Coupling)

Urea Derivative
(via Isocyanate)

Sulfonamide
(GPCR Scaffold)

R-COOH / HATU 1. Triphosgene
2. R-NH2 R-SO2Cl / Pyridine

Click to download full resolution via product page

Figure 2: Functionalization pathways transforming the core amine into bioactive scaffolds.[3]

Part 4: Medicinal Chemistry Applications[2][9][10]
Pharmacophore Utility
1-Cyclopentylpropan-1-amine acts as a bulky hydrophobic spacer. In drug design, it is often

used as a bioisostere for:
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Cyclohexyl amines: Reducing lipophilicity (LogP) slightly while maintaining spatial volume.

Sec-butyl amines: Increasing metabolic stability by removing labile terminal methyl

hydrogens and preventing rapid oxidation.

Case Study: NK1 and CCR2 Antagonists
In the development of Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs), the

introduction of a cyclopentyl group adjacent to the basic amine center locks the conformation of

the side chain. This rigidity often improves binding affinity (

) by reducing the entropic penalty upon binding.

Chirality: The C1 carbon is chiral. The (R)- and (S)-enantiomers often exhibit distinct biological

activities.

Resolution: Racemic mixtures are typically resolved via chiral HPLC or crystallization with

tartaric acid derivatives.

Asymmetric Synthesis: Utilization of Ellman’s auxiliary ((R)-tert-butanesulfinamide) during the

imine formation step (Method A) allows for the synthesis of enantiopure amines with >98%

ee.

Part 5: Safety & Handling
Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation with

atmospheric CO

.

Disposal: Neutralize with dilute acid before disposal into organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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